O-Ethyl-L-tyrosine methyl ester HCl O-Ethyl-L-tyrosine methyl ester HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13647093
InChI: InChI=1S/C12H17NO3.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
SMILES: CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol

O-Ethyl-L-tyrosine methyl ester HCl

CAS No.:

Cat. No.: VC13647093

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

O-Ethyl-L-tyrosine methyl ester HCl -

Specification

Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
IUPAC Name methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO3.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
Standard InChI Key UYGODNPCESCJDT-MERQFXBCSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
SMILES CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Canonical SMILES CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl

Introduction

Chemical Identity and Structural Features

O-Ethyl-L-tyrosine methyl ester hydrochloride (C12_{12}H18_{18}ClNO3_3) is a white crystalline solid with a molecular weight of 275.73 g/mol. Its structure features an ethyl ether group at the phenolic hydroxyl position of L-tyrosine and a methyl ester at the α-carboxyl group, with the hydrochloride salt enhancing solubility in polar solvents. The compound’s stereochemistry retains the L-configuration of the parent amino acid, critical for maintaining biological compatibility .

Synthesis and Industrial Preparation

Synthetic Route Overview

The synthesis of O-Ethyl-L-tyrosine methyl ester hydrochloride involves three sequential steps: esterification, etherification, and salt formation. A patented method (CN112920086A) outlines an optimized pathway with high yield and purity :

  • Esterification of L-Tyrosine:
    L-Tyrosine is reacted with methanol in the presence of thionyl chloride (SOCl2_2) under reflux conditions. This step converts the α-carboxyl group into a methyl ester, yielding L-tyrosine methyl ester hydrochloride.

    • Conditions: Reflux at 60–70°C for 4–6 hours.

    • Yield: 95–97% .

  • Etherification of the Phenolic Hydroxyl Group:
    The phenolic hydroxyl group undergoes alkylation using ethanol in the presence of triphenylphosphine (PPh3_3) and diethyl azodicarboxylate (DEAD). This Mitsunobu reaction substitutes the hydroxyl with an ethyl group.

    • Conditions: Reaction at 0–5°C, followed by room-temperature stirring.

    • Yield: 81–85% .

  • Hydrochloride Salt Formation:
    The product is treated with hydrochloric acid to form the stable hydrochloride salt, enhancing crystallinity and solubility.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to maintain precise temperature control during esterification and etherification. Purification involves recrystallization from ethanol-diethyl ether mixtures, achieving >99% purity. Key process parameters include:

ParameterValue
Reaction Temperature60–70°C (esterification)
CatalystThionyl chloride
SolventMethanol, tetrahydrofuran
Purity (HPLC)≥99.3%

Physicochemical Characterization

Analytical Techniques

The compound’s identity and purity are verified using:

  • High-Performance Liquid Chromatography (HPLC): Retention time comparison against standards confirms purity ≥99% .

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR (D2_2O): δ 1.25 (t, 3H, -OCH2_2CH3_3), δ 3.75 (s, 3H, -COOCH3_3), δ 4.25 (dd, 1H, α-CH), δ 6.85–7.10 (m, 4H, aromatic) .

  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]+^+ observed at m/z 276.1 .

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL), methanol, and dimethyl sulfoxide (DMSO).

  • Stability: Stable at −20°C for >12 months; hydrolyzes in aqueous solutions at pH >7.0.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a protected tyrosine analogue in solid-phase peptide synthesis (SPPS). Its ethyl ether group prevents unwanted side reactions during coupling, while the methyl ester allows selective deprotection under mild basic conditions .

Prodrug Development

As a prodrug candidate, the methyl ester enhances membrane permeability, enabling intracellular hydrolysis to release active L-tyrosine derivatives. Preclinical studies suggest potential in dopamine replacement therapies for Parkinson’s disease .

Comparative Analysis with Analogues

CompoundModificationSolubility (H2_2O)Bioavailability
O-Ethyl-L-tyrosine methyl ester HClEthyl ether, methyl esterHighModerate
L-Tyrosine ethyl ester HClEthyl esterModerateHigh
O-Methyl-L-tyrosine HClMethyl etherLowLow

Challenges and Future Directions

Current limitations include the compound’s susceptibility to enzymatic hydrolysis in vivo, necessitating further structural optimization. Future research may explore:

  • Co-crystallization Techniques: To enhance stability.

  • Targeted Delivery Systems: Liposomal encapsulation to improve pharmacokinetics.

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